Superior TNKS1/2 Biochemical Potency: AZ6102 vs. XAV939 and G007-LK
AZ6102 demonstrates sub-nanomolar to low nanomolar biochemical potency against both TNKS1 and TNKS2, exceeding the potency of the widely used tool compounds XAV939 and G007-LK. In enzyme inhibition assays, AZ6102 inhibited TNKS1 with an IC50 of 3 nM and TNKS2 with an IC50 of 1 nM [1]. In contrast, XAV939 exhibited IC50 values of 11 nM (TNKS1) and 4 nM (TNKS2) , while G007-LK showed IC50 values of 46 nM (TNKS1) and 25 nM (TNKS2) . Thus, AZ6102 is approximately 3.7-fold more potent against TNKS1 and 4-fold more potent against TNKS2 compared to XAV939, and approximately 15-fold more potent against TNKS1 and 25-fold more potent against TNKS2 compared to G007-LK.
| Evidence Dimension | Biochemical inhibition of tankyrase enzymes (IC50) |
|---|---|
| Target Compound Data | TNKS1 IC50 = 3 nM; TNKS2 IC50 = 1 nM |
| Comparator Or Baseline | XAV939: TNKS1 IC50 = 11 nM, TNKS2 IC50 = 4 nM; G007-LK: TNKS1 IC50 = 46 nM, TNKS2 IC50 = 25 nM |
| Quantified Difference | vs. XAV939: 3.7-fold (TNKS1), 4-fold (TNKS2); vs. G007-LK: 15-fold (TNKS1), 25-fold (TNKS2) |
| Conditions | Biochemical enzyme inhibition assays; specific assay conditions as reported in primary references |
Why This Matters
Higher biochemical potency enables lower compound usage in cellular and in vivo experiments, reduces cost per experiment, and may translate to more robust target engagement at lower doses, a key consideration for procurement of research-grade inhibitors.
- [1] Johannes JW, Almeida L, Daly K, et al. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology. ACS Med Chem Lett. 2015;6(3):254-259. doi:10.1021/ml5003663. PMID: 25761215; PMCID: PMC4360163. View Source
